molecular formula C18H17N3O2S B251730 N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide

Cat. No. B251730
M. Wt: 339.4 g/mol
InChI Key: XYESGJNOIDUBGC-UHFFFAOYSA-N
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Description

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide, also known as MBZP, is a synthetic compound that belongs to the class of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In

Scientific Research Applications

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation, cognition, and perception. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has also been shown to modulate the activity of other receptors, including the dopamine D2 receptor and the sigma-1 receptor.

Mechanism of Action

The exact mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which may account for its psychoactive effects. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide may also modulate the activity of other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may account for its psychoactive effects. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has also been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and learning.

Advantages and Limitations for Lab Experiments

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other research compounds. It has also been extensively studied, and its effects on various receptors and physiological processes are well-documented. However, there are also limitations to its use. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have psychoactive effects, which may complicate interpretation of experimental results. Additionally, the exact mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide. One area of interest is its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been shown to have effects on a variety of receptors and physiological processes, which may make it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide and its effects on various physiological processes. Finally, more research is needed to explore the potential advantages and limitations of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide for use in lab experiments, particularly in the context of its psychoactive effects.

Synthesis Methods

The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide involves the reaction of 2-aminobenzoxazole with 2-methylphenyl isothiocyanate and propionyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide. The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has been well-documented in the scientific literature, and the compound is readily available for research purposes.

properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide

InChI

InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)19-12-8-9-15-14(10-12)20-17(23-15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H2,19,21,22,24)

InChI Key

XYESGJNOIDUBGC-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C

Origin of Product

United States

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